
1-Decylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decylquinolin-1-ium iodide is a quaternary ammonium compound with a molecular formula of C19H30IN. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a quinoline ring substituted with a decyl group and an iodide ion.
準備方法
Synthetic Routes and Reaction Conditions: 1-Decylquinolin-1-ium iodide can be synthesized through the N-alkylation of quinoline with decyl iodide. The reaction typically involves heating quinoline with decyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds as follows: [ \text{Quinoline} + \text{Decyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of solvents and catalysts to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions: 1-Decylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to quinoline.
Substitution: The iodide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, or acetate ions can replace the iodide ion.
Major Products:
Oxidation: Quinolinium derivatives.
Reduction: Quinoline.
Substitution: Various quinolinium salts depending on the nucleophile used.
科学的研究の応用
1-Decylquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinolinium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, sensors, and other industrial chemicals.
作用機序
The mechanism of action of 1-decylquinolin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Dequalinium: Known for its antimicrobial properties and used in various medicinal applications.
1,2,5-Trimethylpyrazin-1-ium Iodide: Used in chemical research and industrial applications.
Uniqueness: 1-Decylquinolin-1-ium iodide is unique due to its specific decyl substitution, which imparts distinct chemical and biological properties
特性
CAS番号 |
74639-21-7 |
|---|---|
分子式 |
C19H28IN |
分子量 |
397.3 g/mol |
IUPAC名 |
1-decylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H28N.HI/c1-2-3-4-5-6-7-8-11-16-20-17-12-14-18-13-9-10-15-19(18)20;/h9-10,12-15,17H,2-8,11,16H2,1H3;1H/q+1;/p-1 |
InChIキー |
KBLLTVSGHNOYGZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


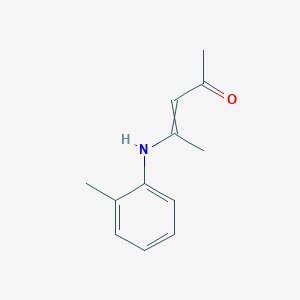

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
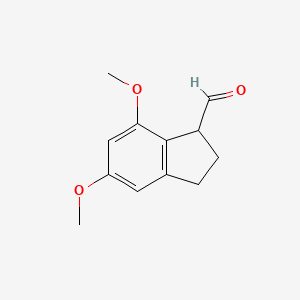
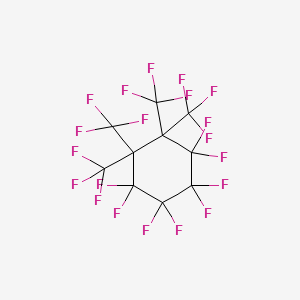
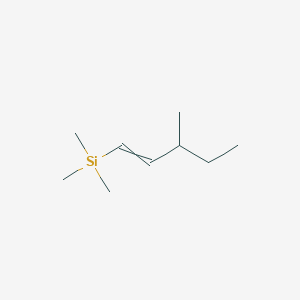
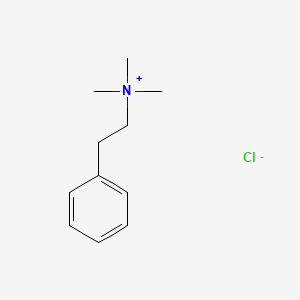
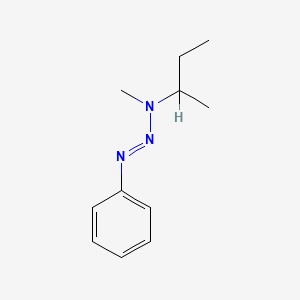
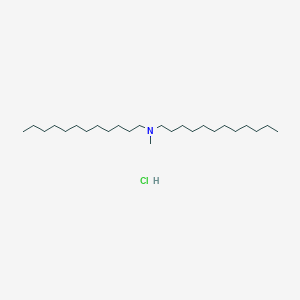
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
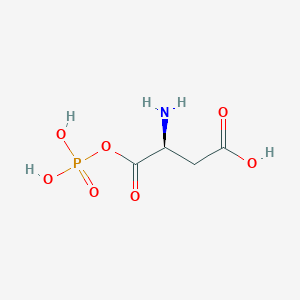
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
